molecular formula C26H19F3N4O3S B2577094 3-(4-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034461-29-3

3-(4-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2577094
CAS No.: 2034461-29-3
M. Wt: 524.52
InChI Key: WFPTZRFMWJSIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolin-4(3H)-one class of heterocyclic molecules, characterized by a fused bicyclic core (benzene fused with a pyrimidinone ring). Key structural features include:

  • Position 2 substitution: A thioether linkage connected to a 1,2,4-oxadiazole ring, which is further substituted with a 3-(trifluoromethyl)phenyl group. The oxadiazole moiety enhances metabolic stability and hydrogen-bonding capacity, while the trifluoromethyl group increases electronegativity and bioavailability .

Quinazolinone derivatives are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N4O3S/c1-35-19-11-9-16(10-12-19)14-33-24(34)20-7-2-3-8-21(20)30-25(33)37-15-22-31-23(32-36-22)17-5-4-6-18(13-17)26(27,28)29/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPTZRFMWJSIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one represents a novel class of quinazolinone derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H19F3N4O2
  • Molecular Weight : 440.42 g/mol
  • CAS Number : [specific CAS number not provided in search results]

Biological Activity Overview

Recent studies have highlighted the biological significance of quinazolinone derivatives, particularly their role as inhibitors of various tyrosine kinases. These kinases are pivotal in regulating cellular processes such as proliferation and apoptosis, making them critical targets in cancer therapy.

Cytotoxicity Studies

A series of quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Notably:

  • Compounds demonstrated significant cytotoxic effects against breast adenocarcinoma (MCF-7) and ovarian cancer (A2780) cell lines.
  • The compound This compound exhibited IC50 values comparable to established chemotherapeutics like imatinib and lapatinib, indicating potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), HER2, and epidermal growth factor receptor (EGFR) .

The mechanism by which this compound exerts its cytotoxic effects involves:

  • Inhibition of Tyrosine Kinases : The compound acts as a non-competitive inhibitor for CDK2 and a competitive inhibitor for EGFR, disrupting the phosphorylation processes essential for cancer cell survival.
  • Molecular Docking Studies : Computational analysis revealed strong binding affinities to target enzymes, supporting the observed biological activity .

Comparative Analysis of Quinazolinone Derivatives

The following table summarizes the biological activities of selected quinazolinone derivatives compared to our compound:

Compound IDStructureIC50 (µM) against CDK2IC50 (µM) against HER2IC50 (µM) against EGFR
2iStructure A0.173 ± 0.0120.079 ± 0.015Not reported
3iStructure B0.177 ± 0.0320.079 ± 0.015Not reported
Target CompoundStructure CSimilar to imatinibSimilar to lapatinibComparable

Case Studies

  • Breast Cancer Treatment : In a study evaluating the efficacy of quinazolinone derivatives in MCF-7 cells, the target compound showed significant apoptosis induction and cell cycle arrest at G1 phase, underscoring its potential as an anticancer agent .
  • Ovarian Cancer Models : Additional research indicated that this compound could effectively reduce tumor size in xenograft models, demonstrating its potential for therapeutic application .

Comparison with Similar Compounds

Research Findings and Implications

Hypothesized Bioactivity
  • Antimicrobial Potential: Analogous compounds with thioether and trifluoromethyl groups (e.g., 556790-83-1) inhibit microbial growth by disrupting cell membrane integrity .
  • Anti-inflammatory Activity: Quinazolinones with electron-withdrawing groups (e.g., CF₃) often suppress NF-κB or COX-2 pathways, as seen in related derivatives .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step reactions:

Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with carbonyl sources (e.g., thiophen-2-carboxylic acid) under microwave-assisted conditions to enhance efficiency .

Oxadiazole Ring Construction : Cyclization of amidoximes with trifluoromethylphenyl carboxylic acids using catalysts like HOBt/DCC in dry tetrahydrofuran (THF) .

Thioether Linkage : Coupling the oxadiazole-methylthiol intermediate with the quinazolinone core via nucleophilic substitution, optimized with NaH in DMF at 0–5°C .
Optimization Strategies :

  • Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Monitor reaction progress via TLC/HPLC to terminate steps at optimal conversion .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzyl, trifluoromethyl groups) and thioether connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) .
  • X-ray Crystallography : Resolve 3D conformation, particularly the Z/E configuration of the oxadiazole-thioether linkage .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of substituents on bioactivity?

Answer:

Substituent Variation : Synthesize analogs with modified groups (e.g., replacing methoxybenzyl with fluorobenzyl or altering oxadiazole substituents) .

In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase domains or GPCRs .

Biological Assays : Test analogs in parallel against:

  • Cancer Cell Lines (e.g., MCF-7, HepG2) via MTT assays.
  • Inflammatory Markers (e.g., TNF-α suppression in RAW 264.7 macrophages) .

Data Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .

Advanced: How should researchers resolve contradictory data in biological activity assessments (e.g., conflicting IC₅₀ values across studies)?

Answer:

  • Orthogonal Assays : Validate results using alternate methods (e.g., ATP-based viability assays vs. apoptosis flow cytometry) .
  • Standardize Conditions : Control variables like cell passage number, serum concentration, and compound pre-treatment time .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolic inactivation .
  • Collaborative Validation : Replicate studies in independent labs with blinded samples .

Advanced: What computational strategies can predict the compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding stability (GROMACS) over 100 ns to assess interactions with hydrophobic pockets (e.g., TRPV1 channels) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors in oxadiazole) using Schrödinger Phase .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences for substituent modifications .

Basic: What in vitro assays are recommended for initial biological screening of this compound?

Answer:

  • Cytotoxicity : MTT/WST-1 assays on cancer/normal cell lines (e.g., NIH/3T3 for selectivity) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
  • Anti-inflammatory Activity : Measure NO production in LPS-stimulated macrophages .

Advanced: How can metabolic pathways and stability be evaluated to inform further derivatization?

Answer:

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
  • Metabolite Identification : High-resolution LC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Advanced: What strategies mitigate synthetic challenges, such as low yields in thioether coupling steps?

Answer:

  • Alternative Coupling Reagents : Replace NaH with milder bases (e.g., DBU) to reduce side reactions .
  • Protection/Deprotection : Temporarily protect reactive groups (e.g., silyl ethers for hydroxyls) during coupling .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps to enhance control and scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.